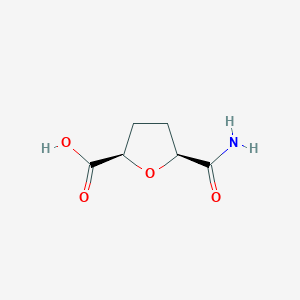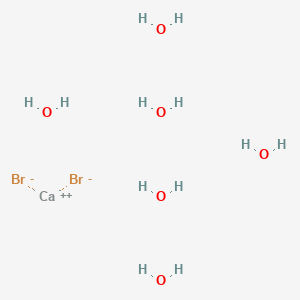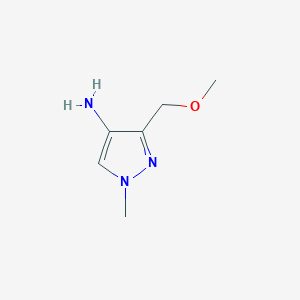
(2R,5S)-5-carbamoyloxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the carbamoyl group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its functional groups, stereochemistry, and molecular weight would all influence its properties .Wissenschaftliche Forschungsanwendungen
Carbapenem Biosynthesis and Stereochemical Analysis
Carbapenem antibiotics, a class of β-lactam antibiotics, are synthesized through complex biochemical processes involving stereochemical conversions. Studies have clarified the stereochemical assignments within the carbapenem biosynthesis pathway, highlighting the role of specific enzymes like CarC in the ring stereoinversion process from L-proline. This pathway involves the transformation of L-proline to (5R)-carbapen-2-em-3-carboxylic acid and its saturated counterparts through stereospecific reactions facilitated by CarC, an enzyme dependent on alpha-ketoglutarate and ascorbate. These findings provide insights into the biosynthesis of naturally occurring carbapenem antibiotics, demonstrating the compound's relevance in understanding antibiotic resistance and developing new antimicrobial agents (Stapon, Li, & Townsend, 2003), (Stapon, Li, & Townsend, 2003).
Renin Inhibitors and Transition-State Analogues
The design of potent inhibitors for human plasma renin, a critical enzyme in the blood pressure regulation pathway, has been significantly advanced by incorporating (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residues. These molecules act as transition-state analogues, mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis. This application is pivotal in developing new therapeutic agents for hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).
Catalysis and Green Chemistry Applications
Novel biological-based nano organocatalysts, incorporating urea moieties, have been developed for the synthesis of various organic compounds under mild and green conditions. These catalysts, designed with carbamoyl groups, facilitate reactions such as the Knoevenagel condensation, demonstrating the compound's utility in promoting sustainable chemical synthesis processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Synthetic Chemistry and Drug Development
The compound has been utilized in the synthesis of novel amide derivatives with potential antifungal and antibacterial activities. By leveraging the structural versatility of 1,3-dioxolane derivatives, researchers have created compounds that exhibit significant antimicrobial properties, showcasing the potential for developing new therapeutic agents (Begum et al., 2019).
Advanced Materials and Coordination Chemistry
In the field of materials science, derivatives of the compound have been explored for assembling lanthanide-based coordination polymers. These materials exhibit interesting photophysical properties, making them candidates for applications in optoelectronics and photonics (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,5S)-5-carbamoyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)/t3-,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMFPCPZWAVWNH-IUYQGCFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)

![N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2914967.png)






![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914980.png)
![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2914981.png)


